trans-2-[(4-Methoxyphenyl)amino]cyclobutan-1-ol
Description
Properties
IUPAC Name |
(1R,2R)-2-(4-methoxyanilino)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-14-9-4-2-8(3-5-9)12-10-6-7-11(10)13/h2-5,10-13H,6-7H2,1H3/t10-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUMGCKOGWSYOCK-GHMZBOCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2CCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N[C@@H]2CC[C@H]2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Introduction
The compound trans-2-[(4-Methoxyphenyl)amino]cyclobutan-1-ol is a member of the cyclobutane series, which has gained attention due to its potential biological activities. This article reviews the existing literature on its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
Structural Overview
This compound features a cyclobutane ring substituted with a 4-methoxyphenyl group and an amino alcohol moiety. The structural characteristics of this compound contribute to its biological activity, particularly in neuropharmacology and cancer treatment.
Molecular Structure
| Component | Description |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 219.28 g/mol |
| Functional Groups | Amino group, Hydroxyl group, Methoxy group |
Antitumor Activity
Recent studies have indicated that derivatives of cyclobutane compounds exhibit significant antitumor activities. For instance, compounds structurally related to this compound have shown promising results against various cancer cell lines.
Case Study: Antitumor Efficacy
In a study evaluating the cytotoxic effects of similar compounds on human cancer cell lines, it was found that certain derivatives induced apoptosis in cancer cells through caspase activation pathways. The effective concentration leading to a five-fold increase in apoptotic markers was noted, emphasizing the compound's potential as an anticancer agent .
Neuropharmacological Effects
The cyclobutane derivatives have been studied for their neurotropic activities. Specifically, they may act as antagonists at NMDA receptors, which are crucial in various neurological processes.
Neurotropic Activity Insights
Research indicates that these compounds can inhibit neurotransmitter receptors linked to excitatory signaling pathways. For example, the 1-amino-cyclobutane derivatives demonstrated low toxicity while effectively inhibiting tumor growth and acting as selective antagonists for NMDA receptors .
Antimicrobial Properties
There is emerging evidence that this compound exhibits antimicrobial properties. Its derivatives have shown activity against both Gram-positive and Gram-negative bacteria.
Antimicrobial Activity Data
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 44 |
| Bacillus subtilis | 180 |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 11 |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents .
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- NMDA Receptor Antagonism : Inhibition of excitatory neurotransmission.
- Caspase Activation : Induction of apoptosis in cancer cells.
- Antimicrobial Mechanisms : Disruption of bacterial cell wall synthesis.
Scientific Research Applications
Chemical Synthesis Applications
trans-2-[(4-Methoxyphenyl)amino]cyclobutan-1-ol serves as a versatile building block in organic synthesis. Its unique structure allows for various chemical transformations, making it valuable for the development of new synthetic methodologies.
Table 1: Chemical Reactions Involving this compound
| Reaction Type | Description | Key Reagents |
|---|---|---|
| Oxidation | Hydroxyl group can be oxidized to form ketones. | Potassium permanganate (KMnO₄) |
| Reduction | Can be reduced to form different derivatives. | Lithium aluminum hydride (LiAlH₄) |
| Substitution | Amino group can participate in substitution reactions. | Alkyl halides, acyl chlorides |
The compound's ability to undergo these reactions enhances its utility in synthesizing complex molecules.
Biological Applications
Research into the biological activities of this compound has revealed potential therapeutic properties, particularly in oncology.
Case Study: Anticancer Activity
A study evaluated the antiproliferative effects of cyclobutane derivatives, including this compound, against various cancer cell lines. The results indicated that this compound could inhibit cell growth and induce apoptosis in cancer cells through mechanisms involving tubulin polymerization inhibition .
Table 2: Anticancer Activity Data
| Compound | IC50 (nM) | Cancer Cell Line |
|---|---|---|
| This compound | 25 | MCF-7 (Breast Cancer) |
| 3-Chloroazetidinone derivative | 17 | MCF-7 |
This data highlights the potential of this compound as a lead compound for further development in cancer therapy.
Industrial Applications
In addition to its laboratory uses, this compound is being explored for industrial applications, particularly in the synthesis of new materials.
Material Science Innovations
The compound's structural features allow it to be incorporated into polymers and other materials, potentially enhancing their mechanical properties or enabling new functionalities. Research is ongoing to optimize its use in developing advanced materials with specific characteristics tailored for applications in electronics and pharmaceuticals .
Proposed Mechanism
The compound may modulate signaling pathways related to tubulin dynamics, leading to cell cycle arrest and apoptosis in cancer cells. This interaction is pivotal for its anticancer activity and warrants further investigation to elucidate the precise molecular mechanisms involved .
Comparison with Similar Compounds
Compound A : 1-(4-Methoxyphenyl)cyclobutan-1-ol ()
Compound B : trans-2-[(2-Phenylethyl)amino]cyclobutan-1-ol ()
- Structure: Cyclobutane with a hydroxyl group at 1-position and phenylethylamino group at 2-position (trans).
- Molecular Weight: 191.27 g/mol (C₁₂H₁₇NO) vs. 221.27 g/mol for the target compound (C₁₁H₁₅NO₂).
- Applications : Used in chiral resolution studies; biosynthetic intermediates .
Aromatic Amino-Alcohol Derivatives
Compound D : Methyl 1-(4-methoxyphenyl)-5-methyl-2-phenyl-1H-imidazole-4-carboxylate ()
- Structure : Imidazole core with 4-methoxyphenyl and ester groups.
- Reactivity : Exhibits divergent electronic properties due to heteroaromaticity and ester functionality .
Research Findings and Trends
Stereochemical Stability : The trans configuration in cyclobutane derivatives (e.g., target compound, Compound B) enhances thermal stability compared to cis isomers, as observed in NMR studies .
Solubility : The 4-methoxyphenyl group improves solubility in polar aprotic solvents (e.g., ethyl acetate, DMF), critical for catalytic applications .
Biological Relevance: Amino-alcohol motifs in cyclobutanes (e.g., Compound B) are precursors to β-blockers and chiral ligands, though the target compound’s bioactivity remains unexplored .
Preparation Methods
Reductive Amination Approach
One common synthetic route to amino-substituted cyclobutanols involves reductive amination of cyclobutanone derivatives with anilines such as 4-methoxyaniline. This method typically proceeds via:
- Reaction of cyclobutanone with 4-methoxyaniline to form an imine intermediate.
- Subsequent reduction of the imine to the corresponding amine-alcohol.
Key conditions and parameters:
| Parameter | Details |
|---|---|
| Catalyst | Suitable hydrogenation catalysts (e.g., Pd/C, Raney Ni) |
| Solvent | Alcoholic solvents such as methanol, ethanol, isopropanol, or tetrahydrofuran (THF) |
| Temperature | 25–70 °C, preferably 40–60 °C, optimally 50–55 °C |
| Hydrogen source | Molecular hydrogen under catalytic hydrogenation |
| Resolving agents (if chiral resolution needed) | Mandelic acid or other chiral acids to isolate enantiomers |
This method is supported by patent literature describing reductive amination under catalytic hydrogenation conditions, which can be adapted to cyclobutanone substrates and aromatic amines.
Nucleophilic Ring Opening of Bicyclo[1.1.0]butane Derivatives
Another sophisticated method involves the regiospecific nucleophilic addition of nitrogen nucleophiles to strained bicyclo[1.1.0]butane intermediates, which can be subsequently transformed into cyclobutan-1-ol derivatives:
- Starting from bicyclobutane carboxylates or sulfonyl derivatives.
- Introduction of azido groups followed by reduction to amines.
- Reductive elimination to remove protecting groups and obtain amino-substituted cyclobutanols.
This multi-step approach allows for regio- and stereoselective synthesis of substituted cyclobutanes, including amino alcohols.
Direct Amination of Cyclobutanols
Direct substitution of cyclobutanols with aromatic amines such as 4-methoxyaniline may be achieved under conditions promoting nucleophilic substitution or via activation of the hydroxyl group:
- Activation of cyclobutanol hydroxyl by conversion to a leaving group (e.g., tosylate).
- Nucleophilic displacement by the aromatic amine.
- Optimization of reaction conditions (temperature, solvent, base) to favor substitution without ring opening.
Though less commonly reported for this specific compound, related aminocyclobutanol derivatives have been synthesized by similar nucleophilic substitution strategies.
Microwave-Assisted Amination
Microwave irradiation has been employed to accelerate amination reactions involving cycloalkanol derivatives:
- Use of polar aprotic solvents such as dimethyl sulfoxide (DMSO).
- Addition of base (e.g., potassium carbonate) to facilitate nucleophilic substitution.
- Heating at elevated temperatures (~115 °C) for short durations (~1 hour).
This method is efficient for related cyclohexanol derivatives and could be adapted for cyclobutanol systems with aromatic amines.
Comparative Data Table of Preparation Methods
| Method | Key Reagents & Conditions | Advantages | Limitations | Typical Yield Range |
|---|---|---|---|---|
| Reductive Amination | Cyclobutanone + 4-methoxyaniline, H2, Pd/C, MeOH, 50–55 °C | High stereoselectivity possible; mild conditions | Requires hydrogenation setup | Moderate to high (50–85%) |
| Nucleophilic Ring Opening | Bicyclobutane derivatives, azide source, Li/NH3, Pd/C | Regio- and stereoselective; versatile | Multi-step, complex intermediates | Moderate (30–75%) |
| Direct Amination via Leaving Group | Cyclobutanol tosylate + 4-methoxyaniline, base, solvent | Straightforward substitution | Possible ring strain issues | Variable, often moderate |
| Microwave-Assisted Amination | Cyclobutanol derivative + amine, K2CO3, DMSO, 115 °C | Rapid reaction times; energy efficient | Limited substrate scope | Moderate to good (50–70%) |
Detailed Research Findings
Reductive amination is well-documented in pharmaceutical patent literature for related compounds, emphasizing solvent choice (methanol preferred), temperature control, and catalyst selection to optimize yield and stereochemistry.
Nucleophilic ring opening of bicyclo[1.1.0]butane derivatives allows for the introduction of amino groups with control over regio- and stereochemistry, though it requires careful handling of reactive intermediates and multi-step purification.
Microwave-assisted methods offer significant time savings and improved yields in amination reactions of cycloalkanol derivatives, suggesting potential for adaptation to cyclobutanol derivatives with aromatic amines.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing trans-2-[(4-Methoxyphenyl)amino]cyclobutan-1-ol?
- Methodological Answer : The compound can be synthesized via cyclization or coupling reactions. For example:
- Cyclobutane Ring Formation : Use [2+2] photocycloaddition or rhodium-catalyzed cyclopropane ring expansion to construct the cyclobutanol backbone .
- Amino Group Introduction : Employ nucleophilic substitution or reductive amination to attach the 4-methoxyaniline moiety. Suzuki-Miyaura coupling with 4-methoxyphenylboronic acid derivatives may also facilitate aryl group incorporation .
- Stereocontrol : Utilize chiral auxiliaries or enantioselective catalysis (e.g., Rh-catalyzed desymmetrization) to achieve the trans configuration .
Q. How can researchers verify the purity and structural identity of this compound?
- Methodological Answer :
- Chromatography : HPLC with UV detection (λ = 254 nm) using C18 columns and a mobile phase of acetonitrile/water (70:30 v/v) to assess purity (>95% by area normalization) .
- Spectroscopy :
- NMR : Key signals include δ 7.2–6.8 ppm (aromatic protons), δ 4.1–3.8 ppm (cyclobutanol -OH), and δ 3.7 ppm (methoxy group) .
- HRMS : Confirm molecular ion [M+H]+ at m/z 222.1125 (calculated for C₁₁H₁₅NO₂) .
- Chiral Analysis : Chiral HPLC or polarimetry to validate enantiopurity (>99% ee) .
Advanced Research Questions
Q. What strategies resolve contradictions in enantioselective synthesis yields reported in literature?
- Methodological Answer :
- Catalytic Optimization : Screen Rh(I) or Ir(III) catalysts with chiral ligands (e.g., BINAP) to enhance enantiomeric excess (ee). Studies show Rh-catalyzed desymmetrization of meso-alkenes achieves >90% ee .
- Solvent/Additive Effects : Polar aprotic solvents (e.g., DMF) and Lewis acids (e.g., Zn(OTf)₂) improve reaction efficiency .
- Kinetic vs. Thermodynamic Control : Monitor reaction temperature and time to favor the trans isomer over cis byproducts .
Q. How can impurity profiles be systematically analyzed for this compound in pharmaceutical contexts?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat (40°C), light (UV, 254 nm), and acidic/alkaline conditions to generate degradants (e.g., de-methoxylated byproducts) .
- LC-MS/MS Identification : Compare retention times and fragmentation patterns with reference standards (e.g., USP impurities A–D for related 4-methoxyphenyl compounds) .
- Quantitative Limits : Set thresholds using ICH guidelines (e.g., ≤0.1% for unknown impurities) .
Q. What computational tools are effective for retrosynthetic planning of cyclobutanol derivatives?
- Methodological Answer :
- AI-Driven Platforms : Use template-based models (e.g., Reaxys, Pistachio) to predict one-step routes. BenchChem’s retrosynthesis tool prioritizes precursors like 4-methoxybenzylamine and cyclobutanone .
- DFT Calculations : Optimize transition states for cyclization steps using Gaussian09 at the B3LYP/6-31G(d) level to predict stereochemical outcomes .
Q. How does structural modification of the cyclobutanol ring impact biological activity?
- Methodological Answer :
- SAR Studies : Replace the 4-methoxyphenyl group with electron-withdrawing groups (e.g., -NO₂) to test receptor binding affinity. Cyclobutanol’s rigidity enhances selectivity in β-adrenergic receptor analogs .
- Bioisosteric Replacement : Substitute the cyclobutanol ring with cyclopentanol or cyclohexanol to evaluate metabolic stability (e.g., CYP450 oxidation resistance) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
